N-(5-nitropyridin-2-yl)pyridine-4-carboxamide
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Overview
Description
N-(5-nitropyridin-2-yl)pyridine-4-carboxamide is an organic compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a nitro group attached to the pyridine ring, which significantly influences its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitropyridin-2-yl)pyridine-4-carboxamide typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The nitro group can migrate from the 1-position to the 3-position via a [1,5] sigmatropic shift .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(5-nitropyridin-2-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed
Reduction: The major product is the corresponding amino derivative.
Substitution: Various substituted pyridine derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
N-(5-nitropyridin-2-yl)pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(5-nitropyridin-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity and interaction with biological molecules. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type tricationic compound with similar structural features.
Pyridine carboxamide derivatives: These compounds share the pyridine carboxamide core structure and exhibit similar reactivity.
Uniqueness
N-(5-nitropyridin-2-yl)pyridine-4-carboxamide is unique due to the presence of the nitro group at the 5-position of the pyridine ring. This structural feature significantly influences its chemical properties and reactivity, making it distinct from other pyridine derivatives.
Properties
IUPAC Name |
N-(5-nitropyridin-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O3/c16-11(8-3-5-12-6-4-8)14-10-2-1-9(7-13-10)15(17)18/h1-7H,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLXRQOJPZPWEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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